molecular formula C15H16N2O3S B15147799 N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide CAS No. 402513-98-8

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide

Cat. No.: B15147799
CAS No.: 402513-98-8
M. Wt: 304.4 g/mol
InChI Key: XTVVVDUMKXLKAH-UHFFFAOYSA-N
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Description

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide (CAS 402513-98-8) is a benzenesulfonamide derivative of significant interest in medicinal chemistry and biochemical research. This compound, with the molecular formula C15H16N2O3S and a molecular weight of 304.36 g/mol, is part of a class of compounds extensively investigated as carbonic anhydrase (CA) inhibitors . The primary sulfonamide group is a key pharmacophore that coordinates the zinc ion in the active site of various CA isoforms, making this compound a valuable scaffold for the development of isoform-selective inhibitors . The "tail" attached to the sulfonamide group, in this case a 4-aminophenyl acetyl moiety, can be strategically modified to explore interactions with hydrophobic and hydrophilic regions of the enzyme's active site, which is a common strategy known as the "tail approach" for optimizing binding affinity and selectivity . Research into benzenesulfonamides like this one is crucial for designing new therapeutic agents with potential applications as antiglaucoma, antiepileptic, or anticancer drugs, as several CA isoforms are overexpressed in various diseases . Furthermore, benzenesulfonamide-containing compounds are also being explored in virology research, including as targets for the design of HIV-1 Capsid (CA) protein inhibitors, highlighting their versatility in drug discovery . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-purity compound for enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules.

Properties

CAS No.

402513-98-8

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-aminophenyl)-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C15H16N2O3S/c1-11-2-8-14(9-3-11)21(19,20)17-15(18)10-12-4-6-13(16)7-5-12/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

XTVVVDUMKXLKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide is an organic compound with a molecular formula of C15H16N2O3SC_{15}H_{16}N_2O_3S and a molecular weight of approximately 304.36 g/mol. It is characterized by a structure that incorporates both aromatic and sulfonamide functional groups. The compound is notable for its structural similarity to para-aminobenzoic acid, which allows it to interact with various biological targets.

Applications

  • Medicinal Chemistry this compound has potential applications in medicinal chemistry because it can mimic para-aminobenzoic acid and inhibit enzymes. This inhibition can disrupt essential biochemical pathways, potentially leading to anti-inflammatory and antimicrobial effects.
  • Biochemical Probe The compound has shown promise as a biochemical probe in research settings, indicating its relevance in the study of enzyme inhibition and metabolic processes.
  • Preparation of Compounds N-(4-Aminophenyl)-4-methylbenzenesulfonamide may be used in the preparation of compounds such as 4-methyl-N-[4-[3-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl]aminophenyl]benzenesulfonamide, 4-methyl-N-[4-[2-(2-naphthyl)imidazo[1,2-a]pyrazine-8-yl]aminophenyl]benzenesulfonamide, and 2- and 3-substituted 8-amino imidazo[1,2-a]pyrazines .
  • Enzyme Inhibitors N-acyl sulfonamides are suitable carboxylic acid replacements and have been used as enzyme inhibitors due to their acidity and resistance to chemical and enzymatic hydrolysis .
  • Treatment of diseases N-acyl sulfonamide group has shown significant potential for use in biological applications . Sulfonamide-based compounds have been found to inhibit cancer-related targets .
  • ** interacts with specific molecular targets** this compound interacts with specific molecular targets due to its structural similarity to para-aminobenzoic acid. This interaction can lead to inhibition of various enzymes critical for metabolic processes, making it a candidate for further investigation in pharmacological applications.

Mechanism of Action

The mechanism of action of N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide and analogous sulfonamide derivatives:

Compound Substituents Molecular Weight Key Structural Features Reference
This compound 4-Aminophenyl acetyl ~318 g/mol* -SO₂NH- linker, acetylated amine, 4-methylphenyl group
N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-... 3,5-Di-tert-butyl-2-hydroxybenzylidene, cyclohexyl 484.68 g/mol Bulky tert-butyl groups, intramolecular O–H···N hydrogen bonds, chair conformation of cyclohexane
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-Methyloxazolyl 377.43 g/mol Oxazole ring, -SO₂NH- linker, 4-methylphenyl group
N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide 5-Chloro-2-hydroxyphenyl ~295 g/mol* Chlorine substituent, phenolic -OH group
N-(4-Aminomethyl-phenyl)-4-methyl-benzenesulfonamide 4-Aminomethylphenyl 276.36 g/mol Primary amine (-CH₂NH₂) instead of acetylated amine

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : The di-tert-butyl derivative exhibits significant steric hindrance, which reduces solubility but enhances thermal stability. In contrast, the oxazolyl derivative has a planar heterocyclic ring that may improve membrane permeability.
  • Hydrogen Bonding: The acetylated amine in the target compound may form stronger hydrogen bonds compared to the primary amine in N-(4-aminomethyl-phenyl)-4-methyl-benzenesulfonamide .
Physical and Chemical Properties
Property N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-... Di-tert-butyl Derivative Oxazolyl Derivative Chloro Derivative
Melting Point Not reported 133–134°C (similar compound) Not reported 171–172°C (4a in )
Solubility Moderate (polar solvents) Low (due to tert-butyl groups) Moderate (polar aprotic solvents) Low (due to Cl)
Crystal System Not reported Monoclinic (P21) Not reported Not reported

Notes:

  • The di-tert-butyl derivative crystallizes in a monoclinic system with distinct chair conformations and hydrogen-bonding networks .
  • Chloro and nitro derivatives often exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .

Key Findings :

  • Antimicrobial Efficacy : Chloro and nitro derivatives show promise against Staphylococcus aureus, with MIC values likely influenced by electron-withdrawing groups enhancing target binding .
  • Therapeutic Diversity : The di-tert-butyl derivative’s rigid structure may favor anti-inflammatory applications, while the oxazolyl derivative’s planar structure aligns with antimicrobial use .

Biological Activity

N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an inhibitor of various enzymes and has been investigated for its effects on cardiovascular function, antimicrobial properties, and potential antidiabetic activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 295.35 g/mol
  • IUPAC Name : this compound

This compound features a sulfonamide functional group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrases (CAs) and other enzymes.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including this compound, exhibit potent inhibitory effects on various carbonic anhydrase isoforms. A study demonstrated that several synthesized derivatives showed nanomolar affinities for CA I and CA XIII, indicating their potential as therapeutic agents in conditions requiring CA inhibition .

CompoundCA IsoformBinding Affinity (Kd)
This compoundCA I6 nM
This compoundCA II40 µM
Other derivativesCA XIII1.85 µM

Cardiovascular Effects

In isolated rat heart models, certain sulfonamide derivatives were shown to significantly affect perfusion pressure and coronary resistance. For instance, compounds similar to this compound demonstrated a decrease in perfusion pressure over time, suggesting a potential mechanism involving calcium channel modulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary studies using disc diffusion methods revealed that it exhibits significant antibacterial activity against various pathogens. The effectiveness of this compound was compared to standard antibiotics, showing promising results .

Antidiabetic Potential

Recent investigations into the antidiabetic properties of sulfonamide derivatives have indicated that compounds like this compound may enhance insulin sensitivity or exhibit hypoglycemic effects in diabetic models. These findings warrant further exploration into the mechanisms underlying these effects and their clinical implications .

Study on Carbonic Anhydrase Inhibition

A study conducted by Dabbagh et al. synthesized a series of diazobenzenesulfonamides and evaluated their binding affinities towards various carbonic anhydrases. It was found that this compound was among the most effective inhibitors for CA I, reinforcing its potential therapeutic applications in managing conditions like glaucoma and epilepsy where CA inhibition is beneficial .

Cardiovascular Impact Assessment

In another study assessing the cardiovascular impacts of sulfonamides, it was observed that this compound led to notable changes in coronary resistance when tested in isolated rat hearts. The results suggested that this compound could interact with calcium channels, influencing vascular tone and blood pressure regulation .

Q & A

Q. Which software packages are essential for integrated structural and computational analysis?

  • Recommendations :
  • Crystallography : SHELX suite (structure solution/refinement), WinGX (data processing) .
  • Computational Chemistry : Multiwfn (wavefunction analysis), Gaussian (DFT optimization) .
  • Docking : AutoDock Vina (protein-ligand interactions) .

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